Avanafil-d4
Description
Contextualization of Deuterium (B1214612) Labeling in Pharmaceutical Research
Deuterium labeling involves the substitution of one or more hydrogen atoms (¹H) in a molecule with deuterium atoms (²H), a stable, non-radioactive isotope of hydrogen that contains an extra neutron. This seemingly minor structural modification can lead to significant changes in the molecule's physical and chemical properties, particularly its vibrational frequencies and bond strengths.
The understanding and application of deuterium substitution in chemistry have evolved over decades. Initially, deuterium was primarily used as a tracer in chemical reactions and biological processes to elucidate reaction mechanisms and metabolic pathways. mdpi.comnih.gov The recognition of its potential to influence reaction rates and metabolic stability paved the way for its application in pharmaceutical research. More recently, deuterated drugs have gained prominence, with the first FDA-approved deuterated drug, deutetrabenazine, receiving approval in 2017. nih.govresearchgate.netnih.gov This marked a significant milestone, highlighting the therapeutic potential of deuterium-labeled compounds and stimulating further research in this area. researchgate.netnih.gov Deuterium substitution is now considered a method to enhance drug properties, including pharmacokinetics and potentially toxicity profiles.
The core principle behind the effects of deuterium substitution lies in the Kinetic Isotope Effect (KIE). ontosight.ailibretexts.orgwikipedia.org KIE refers to the change in the rate of a chemical reaction when an atom in the reactant is replaced by one of its isotopes. ontosight.aiwikipedia.org For deuterium substitution, this is specifically termed the Deuterium Kinetic Isotope Effect (DKIE). ontosight.ai The effect arises from the differences in vibrational energies between bonds involving hydrogen and deuterium. ontosight.ailibretexts.org A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the higher mass of deuterium, which results in a lower zero-point energy for the C-D bond. ontosight.ailibretexts.org This difference in bond strength can influence the rate at which a bond is broken during a chemical reaction, particularly in enzymatic metabolism. mdpi.comontosight.ailibretexts.org
There are two main types of KIEs: primary and secondary. A primary KIE occurs when the bond to the isotopically substituted atom is broken in the rate-determining step of a reaction. ontosight.aiprinceton.edu A secondary KIE occurs when the bond to the isotopically substituted atom is not broken, but the substitution still affects the reaction rate, often through changes in hybridization or hyperconjugation. ontosight.aiprinceton.edu Deuterium substitution can lead to significant variations in reaction rates, especially when a C-H bond is cleaved in the metabolic process. ontosight.ailibretexts.org The rate of a reaction involving a C-¹H bond is typically faster than with a C-²H bond. wikipedia.org This difference in reaction rates can lead to altered metabolic pathways and rates, influencing a drug's pharmacokinetic profile, such as its half-life and clearance. nih.gov
Historical Development and Significance of Deuterium Substitution
Overview of Avanafil's Molecular Structure and Pharmacological Class
Avanafil (B1665834) is a pharmaceutical compound known for its role in treating erectile dysfunction. rxlist.comdrugbank.comnih.gov Its therapeutic action is directly linked to its molecular structure and its classification as a specific type of enzyme inhibitor.
Avanafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor. rxlist.comdrugbank.comnih.gov PDE5 is an enzyme predominantly found in the smooth muscle cells of the corpus cavernosum, the spongy tissue in the penis responsible for erections. drugbank.compatsnap.com In the normal physiological process, PDE5 breaks down cyclic guanosine (B1672433) monophosphate (cGMP), a molecule crucial for regulating blood flow. drugbank.compatsnap.com By inhibiting PDE5, Avanafil prevents the degradation of cGMP, thereby maintaining higher levels of cGMP in the penile tissue. drugbank.compatsnap.com This leads to smooth muscle relaxation and increased blood flow, facilitating an erection in response to sexual stimulation. drugbank.compatsnap.com
Avanafil's molecular structure is key to its selective inhibition of PDE5. nih.gov It is described as a monocarboxylic acid amide. nih.govchemicalbook.com The chemical formula of Avanafil is C₂₃H₂₆ClN₇O₃, and it has a molecular weight of 483.95. rxlist.comnih.govchemicalbull.com Avanafil is a synthetic organic compound. guidetopharmacology.org Its structure allows it to bind competitively to the active site of the PDE5 enzyme, preventing cGMP from binding and being hydrolyzed. auajournals.org
Avanafil exhibits high selectivity for PDE5 compared to other phosphodiesterase enzymes. drugbank.comauajournals.orgresearchgate.net Studies have shown its inhibitory effects on PDE5 are significantly more potent than on other PDE types, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle, prostate, and testes). drugbank.comauajournals.orgresearchgate.net This high selectivity is advantageous as it is associated with a lower risk of off-target side effects, such as visual disturbances linked to PDE6 inhibition or musculoskeletal issues potentially related to PDE11 inhibition, which can be observed with less selective PDE5 inhibitors. drugbank.comauajournals.orgresearchgate.net The structural features of Avanafil contribute to its favorable binding profile and its enhanced selectivity towards PDE5. auajournals.orgresearchgate.net
Avanafil as a Phosphodiesterase Type 5 (PDE5) Inhibitor
Rationale for Deuteration of Avanafil to Avanafil-d4
The rationale for creating this compound through deuteration stems from the potential to improve upon the properties of the parent compound, Avanafil, by leveraging the Deuterium Kinetic Isotope Effect. ontosight.airxlist.compatsnap.comgenome.jp While Avanafil is already known for its rapid onset and high selectivity, deuteration can be employed in pharmaceutical research for several reasons.
One primary reason for deuteration is to alter the metabolic fate of a drug. nih.govnih.gov C-H bonds that are susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes, can be strengthened by substituting hydrogen with deuterium at those specific positions. mdpi.com This increased bond strength can slow down the rate of metabolism at those sites. mdpi.comnih.gov By strategically placing deuterium atoms, researchers can potentially decrease the rate of metabolic breakdown, leading to a longer half-life and increased systemic exposure of the drug. nih.gov This could potentially allow for less frequent dosing or a lower dosage while maintaining therapeutic levels. nih.gov
Furthermore, altering the metabolic profile through deuteration can potentially reduce the formation of specific metabolites. nih.gov If certain metabolites of Avanafil are associated with reduced activity or unwanted effects, deuteration at the sites of their formation could potentially decrease their production. nih.gov This could lead to an improved metabolic profile and potentially enhance the safety or tolerability of the compound in research settings.
This compound, specifically labeled with four deuterium atoms, is likely synthesized for research purposes to investigate the impact of deuterium substitution on its metabolic stability and pharmacokinetic properties compared to non-deuterated Avanafil. mdpi.comnih.govresearchgate.net Such studies are crucial in the drug discovery and development process to understand how subtle structural changes can influence a molecule's behavior in a biological system. nih.gov The specific positions of the four deuterium atoms in this compound would be chosen based on predicted or known metabolic hotspots in the Avanafil molecule, aiming to reduce the metabolic rate at those positions.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Avanafil | 9869929 |
| Deuterium | 449403 |
Data Table: Selectivity of Avanafil Against PDE Isozymes
| PDE Isozyme | Selectivity (fold vs PDE5) | Source |
| PDE5 | 1 | drugbank.comauajournals.org |
| PDE6 | >100 | drugbank.comauajournals.org |
| PDE11 | >1000 | drugbank.comauajournals.org |
| PDE1 | >10000 | auajournals.org |
| PDE2, 3, 4, 7, 8, 9, 10 | >1000 | auajournals.org |
Note: Data compiled from cited sources. Selectivity values represent the approximate difference in inhibitory potency compared to PDE5.
Strategies for Modulating Metabolic Stability via Deuterium Incorporation
Deuterium incorporation is a strategy employed to enhance the metabolic stability of drug molecules juniperpublishers.cominformaticsjournals.co.in. By selectively replacing hydrogen atoms with deuterium at metabolically labile sites, often referred to as "soft spots," the rate of enzymatic breakdown can be reduced nih.govtandfonline.com. This reduction in the rate of bond cleavage is a consequence of the kinetic isotope effect, where the heavier deuterium atom leads to a lower vibrational frequency of the C-D bond, requiring higher activation energy for its cleavage compared to a C-H bond bioscientia.dejuniperpublishers.comportico.org.
Advantages of Deuterated Analogs in Pharmacokinetic and Mechanistic Studies
Deuterated analogs offer several advantages in pharmacokinetic (PK) and mechanistic studies. Their use allows researchers to track the metabolic fate of a drug more effectively. By administering a deuterated version alongside the non-deuterated compound, mass spectrometry can distinguish between the parent drug and its metabolites, as well as differentiate between metabolites derived from the deuterated and non-deuterated forms musechem.com. This is invaluable for understanding absorption, distribution, metabolism, and excretion (ADME) processes.
For mechanistic studies, deuterium labeling can be used to probe reaction mechanisms by observing the kinetic isotope effect on enzymatic reactions portico.org. This helps in understanding how enzymes interact with the drug molecule and the specific bonds that are cleaved during metabolism nih.gov. Furthermore, deuterated analogs can serve as internal standards in quantitative bioanalytical methods due to their similar physicochemical properties to the parent drug but distinct mass, allowing for accurate measurement of drug concentrations in biological samples clearsynth.com.
Scope and Objectives of Academic Research on this compound
Academic research on this compound would primarily focus on exploring the impact of deuterium incorporation on the metabolic stability and pharmacokinetic profile of avanafil. Objectives would likely include:
Synthesizing this compound with deuterium atoms at specific positions suspected to be metabolic soft spots.
Conducting in vitro metabolism studies using liver microsomes or isolated enzymes (such as CYP3A4) to compare the metabolic rates of avanafil and this compound. This would involve quantifying the disappearance of the parent compounds and the formation of metabolites.
Determining the kinetic isotope effect (KIE) for specific metabolic pathways by comparing the reaction rates of avanafil and this compound.
Performing in vivo pharmacokinetic studies in animal models to assess the differences in absorption, distribution, metabolism, and excretion between avanafil and this compound. This would involve measuring plasma concentrations over time and calculating PK parameters such as half-life, AUC, and clearance.
Identifying and quantifying metabolites of this compound and comparing the metabolic profiles to those of avanafil to understand if deuteration leads to metabolic switching.
Utilizing this compound as an internal standard in bioanalytical assays for accurate quantification of avanafil in biological matrices.
While specific detailed research findings on this compound in academic literature were not extensively detailed in the search results, the general principles and observed effects of deuteration on other drugs provide a strong basis for the objectives of studying this compound nih.govjuniperpublishers.comdovepress.comtandfonline.com. Research on deuterated analogs like deutetrabenazine and deucravacitinib (B606291) has demonstrated improved PK profiles and altered metabolite formation, highlighting the potential benefits of this approach nih.govdovepress.comresearchgate.net.
Table 1: Examples of Deuterated Drugs and Observed Effects
| Deuterated Drug | Parent Drug | Deuterated Site | Observed Effect (Examples) | Source(s) |
| Deutetrabenazine | Tetrabenazine | Deuterated | Improved PK profile, reduced dosing frequency | nih.govbioscientia.dedovepress.cominformaticsjournals.co.in |
| Deucravacitinib | Non-deuterated | Deuterated | Avoids formation of non-selective metabolite, preserves selectivity | nih.gov |
| HC-1119 | Enzalutamide | N-CD3 | Decreased N-demethylation, increased drug exposure | dovepress.comtandfonline.comresearchgate.netmusechem.com |
| Deuterated rofecoxib | Rofecoxib | Deuterated | Improved pharmacokinetics (increased AUC, Cmax in rats) | informaticsjournals.co.in |
Properties
Molecular Formula |
C23H22D4ClN7O3 |
|---|---|
Molecular Weight |
487.975 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Avanafil Avanafil D4
Strategies for Regiospecific Deuterium (B1214612) Incorporation at Target Molecular Sites
Achieving regiospecific deuterium incorporation in complex molecules like Avanafil (B1665834) requires carefully designed synthetic strategies. The goal is to selectively replace hydrogen atoms with deuterium at predetermined positions while minimizing labeling at other sites. For Avanafil-d4, the target sites are the hydroxymethyl group and the 5-position of the pyrrolidine (B122466) ring synzeal.com.
Design and Synthesis of Deuterated Precursors for this compound
One primary strategy for achieving regiospecific deuteration is the synthesis of key molecular precursors that already contain deuterium at the desired positions. These deuterated precursors are then carried through the subsequent steps of the Avanafil synthesis route. This approach allows for precise control over the location and number of deuterium atoms incorporated into the final product.
Considering the structure of this compound with deuterium at the hydroxymethyl group and the pyrrolidine 5-position synzeal.com, the synthesis would likely involve preparing deuterated versions of the building blocks that contribute these specific functionalities to the Avanafil structure. For instance, a deuterated prolinol derivative (specifically, (S)-2-(hydroxymethyl-d2)pyrrolidine) would be required to introduce deuterium into the hydroxymethyl group and potentially the adjacent pyrrolidine ring positions during the coupling steps of Avanafil synthesis google.com. Similarly, if the pyrrolidine ring itself is constructed during the synthesis, deuterated starting materials or reagents would be needed to ensure deuterium incorporation at the 5-position. The synthesis of such deuterated precursors often involves adapting known synthetic routes to incorporate deuterium sources like deuterium oxide (D₂O) or deuterated reagents at appropriate steps nih.gov.
Direct Deuterium-Hydrogen Exchange Reactions in Avanafil Synthesis
Direct deuterium-hydrogen exchange (H-D exchange) reactions offer an alternative or complementary approach to synthesizing deuterated compounds. This method involves exposing the Avanafil molecule or a late-stage intermediate to a deuterium source, such as D₂O, under conditions that promote the exchange of specific hydrogen atoms for deuterium nih.gov. The regioselectivity of H-D exchange can be influenced by various factors, including the reaction conditions, the presence of catalysts, and the inherent acidity or lability of hydrogen atoms at different positions within the molecule mdpi.com.
For Avanafil synthesis, direct H-D exchange could potentially be employed to introduce deuterium at the targeted hydroxymethyl and pyrrolidine 5-positions synzeal.com. Catalysts, such as various metal complexes (e.g., palladium or ruthenium-based catalysts), are often used to facilitate and control the regioselectivity of H-D exchange reactions mdpi.comtn-sanso.co.jpmarquette.edunih.govnih.gov. The success of this approach for this compound would depend on identifying conditions where exchange occurs efficiently and selectively at the desired sites without significant scrambling of deuterium to other parts of the molecule or incomplete labeling.
Multi-Step Deuteration Approaches for Complex Molecular Scaffolds
For complex molecules like Avanafil, achieving the desired regiospecific deuteration may necessitate a multi-step deuteration approach. This involves a sequence of synthetic transformations, where deuterium is introduced at different stages of the synthesis using a combination of deuterated precursors and/or H-D exchange reactions. Each step is designed to introduce deuterium at specific sites or to build a molecular fragment that already contains deuterium.
The synthesis of Avanafil itself is a multi-step process involving the coupling of different molecular fragments google.comresearchgate.net. A multi-step deuteration strategy for this compound would involve integrating deuterium incorporation steps into this established synthetic route. For example, a deuterated building block containing the pyrrolidine ring with deuterium at the 5-position could be synthesized separately and then coupled with other non-deuterated or selectively deuterated fragments that contribute the hydroxymethyl group with its deuterium atoms synzeal.com. This iterative approach allows for greater control over the final isotopic distribution, which is crucial for producing highly pure this compound with the correct labeling pattern.
Reaction Mechanisms and Optimization for this compound Synthesis
Understanding the reaction mechanisms involved in both the synthesis of Avanafil and the specific deuteration steps is critical for optimizing the synthesis of this compound. Optimization efforts focus on maximizing the yield and isotopic purity of the desired product while minimizing the formation of impurities, including those with incorrect deuterium incorporation.
Catalyst Systems and Reaction Conditions for Deuteration Efficiency
The efficiency and regioselectivity of deuterium incorporation are highly dependent on the choice of catalyst system and reaction conditions. Various catalysts, including homogeneous and heterogeneous metal catalysts (e.g., palladium, ruthenium, iridium), have been explored for their ability to promote H-D exchange at different functional groups and molecular scaffolds mdpi.comtn-sanso.co.jpmarquette.edunih.govnih.govrsc.org.
For the synthesis of this compound, specific catalyst systems and reaction conditions would need to be identified and optimized for the targeted deuteration sites (hydroxymethyl and pyrrolidine 5-position) synzeal.com. Factors such as temperature, pressure (especially when using D₂ gas), solvent (often D₂O or deuterated organic solvents), reaction time, and the concentration of reactants and catalysts all play a significant role in the efficiency and selectivity of deuterium incorporation tn-sanso.co.jp. Research in this area often involves screening different catalysts and reaction parameters to identify the optimal conditions for achieving high deuterium incorporation at the desired positions with minimal side reactions or isotopic scrambling.
Stereochemical Considerations in Deuterated Avanafil Synthesis
Avanafil contains a stereogenic center at the 2-position of the pyrrolidine ring, which has an (S) configuration synzeal.comcaymanchem.com. Maintaining the correct stereochemistry during the synthesis of this compound is paramount. Deuterium incorporation steps must be carefully controlled to avoid epimerization or the creation of new, undesired stereocenters.
When introducing deuterium into a chiral molecule or at a position adjacent to a stereogenic center, the reaction conditions and choice of reagents can influence the stereochemical outcome polimi.itrsc.org. For this compound, ensuring that the deuterium incorporation at the hydroxymethyl group and the pyrrolidine 5-position synzeal.com does not affect the (S) configuration at the pyrrolidine 2-position is crucial. This may involve using stereoselective synthetic methods or catalysts that favor the desired stereochemical outcome. Monitoring the stereochemical purity of intermediates and the final product using techniques such as chiral chromatography is an essential part of the development and quality control of the this compound synthesis.
Purification and Isolation Procedures for Synthesized this compound
Purification and isolation are critical steps in obtaining high-purity this compound after synthesis. These procedures aim to remove unreacted starting materials, reagents, byproducts, and impurities.
Chromatographic Techniques for High Purity this compound
Chromatographic techniques are widely used for the purification of pharmaceutical compounds, including Avanafil and its labeled analogs. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are powerful methods for achieving high purity.
Research on Avanafil analysis and purification highlights the use of reversed-phase chromatography. For instance, UPLC methods employing C18 columns with mobile phases consisting of ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) have been developed for the separation and determination of Avanafil and its impurities scispace.comrsc.org. LC-MS/MS methods for quantifying Avanafil in biological matrices also utilize C18 columns for chromatographic separation bue.edu.egrsc.orginnovareacademics.in. These methods demonstrate the effectiveness of reversed-phase chromatography in separating Avanafil from related substances.
For purifying synthesized this compound, preparative HPLC or UPLC would likely be employed. These techniques allow for the separation of the deuterated product from synthesis-related impurities based on differences in their interactions with the stationary phase and mobile phase. The choice of stationary phase (e.g., C18) and mobile phase composition (e.g., mixtures of water or buffer with organic solvents like acetonitrile or methanol) would be optimized to achieve maximum separation and recovery of high-purity this compound. The detection is often done using UV detectors or mass spectrometers nih.gov.
Crystallization and Other Isolation Methods
Crystallization is another common technique for purifying solid compounds, yielding highly pure crystalline materials. Avanafil itself is described as a white crystal or white crystalline powder tga.gov.aunih.gov. Crystallization involves dissolving the crude product in a suitable solvent or mixture of solvents, followed by controlled cooling or evaporation to induce crystal formation. Impurities remain in the solution, allowing the isolation of the purified solid.
A patent describing the preparation of Avanafil mentions purifying the compound from methanol, suggesting crystallization from this solvent as a potential isolation method google.com. For this compound, crystallization could be used as a final purification step after chromatography or as an alternative method depending on the purity of the crude product and the desired solid form.
Other isolation methods might include solvent extraction to separate the product from reaction mixtures based on solubility differences, and filtration to collect solid products. However, for achieving high purity, especially for analytical standards like this compound, chromatographic techniques are often essential.
Isotopic Enrichment Assessment and Control in this compound Syntheses
Assessing and controlling the level and position of isotopic enrichment are crucial for characterizing deuterated compounds like this compound, particularly when they are used as internal standards in quantitative analysis.
Mass Spectrometry (MS) is a primary technique for determining the isotopic composition and purity of labeled compounds. LC-MS and LC-MS/MS are widely used for the analysis and quantification of Avanafil and its metabolites researchgate.netbue.edu.egrsc.orginnovareacademics.innih.govresearchgate.net. These techniques can differentiate between Avanafil and this compound based on their mass-to-charge ratios (m/z). The molecular weight of Avanafil is approximately 483.96 g/mol wikipedia.org, while this compound has a molecular weight of approximately 487.98 g/mol , reflecting the addition of four deuterium atoms (each with a mass of approximately 2.014 g/mol compared to hydrogen's 1.008 g/mol ) synzeal.combdg.co.nz. By analyzing the mass spectrum, the presence and abundance of the deuterated species can be determined, allowing for the assessment of isotopic enrichment. Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantitative analysis that utilizes isotopically labeled internal standards like this compound researchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is invaluable for confirming the structure of organic molecules and the position of isotopic labeling tga.gov.aursc.orgnih.gov. In 1H NMR, the signals for protons that have been replaced by deuterium will be absent or significantly reduced. This allows for the confirmation of the positions where deuterium has been incorporated. 13C NMR can also provide supporting evidence for structural confirmation. Analysis of NMR spectra, often in deuterated solvents like DMSO-d6 thieme-connect.dersc.org, is a standard part of the characterization of labeled compounds bdg.co.nz.
Analytical Characterization and Structural Elucidation of Avanafil D4
Spectroscopic Techniques for Avanafil-d4 Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, composition, and isotopic enrichment of compounds. For this compound, a combination of NMR and MS techniques is typically utilized to confirm its structure and verify the positions of the incorporated deuterium (B1214612) atoms. These techniques offer complementary data, allowing for a comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement
Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR) are routinely used in the structural elucidation of organic compounds. ¹H-NMR provides information about the different types of hydrogen atoms in a molecule, their chemical environments, and their connectivity based on splitting patterns. ¹³C-NMR provides information about the carbon skeleton of the molecule. huji.ac.ilnih.gov
For this compound, ¹H-NMR and ¹³C-NMR would be used to analyze the non-deuterated portions of the molecule. The chemical shifts, multiplicities (in ¹H-NMR, though coupling to deuterium can broaden or split peaks), and integration of signals in the ¹H-NMR spectrum provide insights into the number and types of protons present and their neighboring groups. huji.ac.illibretexts.orgwashington.edu Similarly, the chemical shifts in the ¹³C-NMR spectrum would correspond to the different carbon atoms in the this compound structure. nih.govwashington.edu
The presence of deuterium at specific positions in this compound would affect the ¹H-NMR spectrum. Protons on a carbon atom also bearing deuterium may show altered splitting patterns or reduced signal intensity due to the quadrupolar nature of deuterium and potential signal broadening or splitting (though ¹H-¹H coupling is typically much larger than ¹H-²H coupling). nih.govlibretexts.org In ¹³C-NMR, carbon atoms directly bonded to deuterium atoms will show characteristic triplet signals due to ¹³C-²H coupling, with coupling constants typically in the range of 20–30 Hz. nih.gov
While general applications of ¹H and ¹³C NMR for structural analysis are well-documented huji.ac.ilnih.gov, specific detailed ¹H-NMR and ¹³C-NMR spectral data (such as exact chemical shifts and coupling constants) for this compound were not available in the consulted sources. However, these techniques are standard for confirming the structure of the non-deuterated framework of the molecule.
Deuterium NMR (²H-NMR) is particularly valuable for the direct observation and confirmation of deuterium labeling. Unlike ¹H-NMR, which is affected by the overwhelming signal from natural abundance protons, ²H-NMR specifically detects deuterium nuclei. This makes it an ideal technique for verifying the presence and location of deuterium atoms in labeled compounds. nih.govsigmaaldrich.com
²H-NMR spectra are generally simpler than ¹H-NMR spectra due to the lower natural abundance of deuterium and typically broader signals. huji.ac.ilsigmaaldrich.com The chemical shifts in ²H-NMR are very similar to those observed for protons in equivalent chemical environments in ¹H-NMR, usually differing by only small isotopic shifts. nih.gov
For this compound, a ²H-NMR spectrum would show signals corresponding directly to the deuterium atoms incorporated into the molecule. The chemical shifts of these signals would indicate the specific positions of the deuterium atoms within the Avanafil (B1665834) structure. For instance, if deuterium is incorporated at a hydroxymethyl group and specific positions on the pyrrolidine (B122466) ring as suggested by some descriptions synzeal.comsimsonpharma.com, the ²H-NMR spectrum would exhibit signals corresponding to these distinct deuterated environments.
²H-NMR can also be used to estimate the isotopic enrichment at the labeled positions by integration of the signals, although quantitative ²H-NMR requires careful experimental setup. sigmaaldrich.com The technique is particularly useful for confirming the effectiveness and specificity of the deuteration process. huji.ac.ilsigmaaldrich.com
Specific ²H-NMR spectral data for this compound, such as observed chemical shifts for the deuterium atoms at the labeled positions, were not found in the provided search results. However, the principle of using ²H-NMR to directly confirm deuterium placement is a standard analytical approach for such compounds. nih.govsigmaaldrich.com
Investigative Studies on Avanafil D4 in Biological Systems in Vitro and Preclinical Focus
In Vitro Metabolic Stability Assessment of Avanafil-d4
In vitro metabolic stability studies are fundamental in drug discovery to assess how a compound is likely to be metabolized in the body, particularly by liver enzymes. These studies commonly employ subcellular fractions like liver microsomes, which contain key drug-metabolizing enzymes such as cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO). evotec.comthermofisher.com While direct data on the in vitro metabolic stability of this compound was not found, studies on Avanafil (B1665834) demonstrate its metabolism in human liver microsomes. mims.comeuropa.eu
Cytochrome P450 (CYP) Mediated Metabolism of this compound in Hepatic Microsomes
Hepatic microsomes are a primary in vitro system for evaluating CYP-mediated drug metabolism. evotec.comthermofisher.com CYPs are a superfamily of enzymes responsible for the phase I metabolism of a vast number of xenobiotics, including many drugs. evotec.comthermofisher.com
Identification of Major Metabolic Pathways of this compound in Liver Microsomes
Avanafil is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4, and to a lesser extent by CYP2C9, in the liver. mims.comnih.govdrugbank.com This metabolism leads to the formation of major circulating metabolites. nih.govdrugbank.com While specific pathways for this compound would need to be experimentally determined, it is likely that CYP3A4 and CYP2C9 would also be involved in its metabolism, potentially with altered reaction rates due to the deuterium (B1214612) labeling.
Enzyme Kinetics of this compound Biotransformation
Enzyme kinetics studies, such as determining Michaelis-Menten parameters (KM and Vmax), are used to characterize the rate and capacity of enzyme-mediated reactions. derangedphysiology.com These studies provide insights into the affinity of an enzyme for its substrate and the maximum rate at which the enzyme can metabolize the substrate. derangedphysiology.com While specific enzyme kinetics data for this compound biotransformation were not available in the search results, studies on the parent compound, Avanafil, would typically involve such kinetic evaluations in liver microsomes to understand the efficiency of CYP enzymes in its metabolism. researchgate.net Deuteration can sometimes affect the kinetic parameters of enzymatic reactions through the kinetic isotope effect.
Role of Other Drug-Metabolizing Enzymes in this compound Disposition (e.g., UGT, FMO)
Besides CYPs, other enzyme systems contribute to drug metabolism, including UDP-glucuronosyltransferases (UGTs) and flavin-containing monooxygenases (FMOs). nih.govplos.orgwikipedia.org UGTs catalyze the conjugation of glucuronic acid to substrates, increasing their hydrophilicity and facilitating excretion. nih.govwikipedia.orgfrontiersin.org FMOs are involved in the oxidation of compounds containing nucleophilic heteroatoms like nitrogen and sulfur. plos.orgturkjps.orgnih.gov While the primary metabolism of Avanafil is attributed to CYPs, the potential involvement of UGTs or FMOs in the disposition of this compound would require specific investigation. UGTs are present in liver microsomes, and their activity can be studied in this system, often requiring the addition of cofactors like UDP-glucuronic acid and activators like alamethicin. thermofisher.comnih.gov FMOs are also microsomal enzymes. thermofisher.complos.orgturkjps.org
Comparative Metabolic Stability of this compound Versus Non-Deuterated Avanafil
Deuteration can lead to increased metabolic stability if the deuterium atom is located at a site that is a target for enzymatic metabolism. This is due to the kinetic isotope effect, where the bond to deuterium is stronger than the bond to hydrogen, making it harder to break enzymatically. Comparative studies assessing the metabolic stability of this compound versus non-deuterated Avanafil in vitro, typically using liver microsomes, would involve incubating both compounds under identical conditions and measuring the rate of disappearance of each parent compound over time. science.govscience.gov A slower rate of disappearance for this compound would indicate increased metabolic stability compared to Avanafil. While specific comparative data were not found for this compound, this type of study is a common practice when evaluating deuterated analogs.
Identification and Characterization of this compound Metabolites
The metabolism of Avanafil results in the formation of several metabolites, with two major circulating metabolites identified as M4 and M16. nih.govdrugbank.comnih.gov The M4 metabolite is reported to have approximately 18% of the inhibitory potency of Avanafil for PDE5 and contributes about 4% of the observed pharmacologic activity, while the M16 metabolite is inactive. nih.govdrugbank.comcaymanchem.com These metabolites are formed through oxidative metabolism, primarily by CYP3A4 and CYP2C9. nih.govdrugbank.com
Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling of this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the identification and quantification of drugs and their metabolites in biological samples, crucial for understanding metabolic pathways in preclinical studies. Avanafil is known to be extensively metabolized, primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and to a lesser extent CYP2C. nih.govmims.commims.comdrugbank.comblogspot.comwikidoc.org This metabolic process yields several metabolites, with two major ones identified as M4 and M16. nih.govmims.commims.comdrugbank.comblogspot.comwikidoc.org
In the context of metabolite profiling of Avanafil using LC-MS, this compound can serve as an essential tool. While studies specifically detailing the metabolite profiling of this compound were not extensively found, stable isotope-labeled analogs are commonly used in metabolic studies to aid in the identification and relative quantification of metabolites. By administering or incubating the deuterated parent compound (this compound), researchers can differentiate metabolites originating from the labeled parent drug from endogenous compounds or background noise during LC-MS analysis. The mass shift introduced by the deuterium atoms provides a distinct signature for the drug-related metabolites in the mass spectrometer. LC-MS/MS, particularly using triple quadrupole mass spectrometers (QqQ-MS) in multiple reaction monitoring (MRM) mode, is a sensitive and selective method for analyzing Avanafil and its metabolites in biological matrices like rat plasma and brain. researchgate.netnih.gov Untargeted metabolomics approaches, which utilize extensive metabolite profiling, also rely on techniques like LC-MS to detect and identify metabolites in biological samples. semanticscholar.org
Structural Elucidation of Deuterated Metabolites of this compound (e.g., this compound M4, M16)
Avanafil is metabolized into two principal circulating metabolites, M4 and M16. nih.govmims.commims.comdrugbank.comblogspot.comwikidoc.org The structural elucidation of drug metabolites is a critical step in understanding drug disposition and potential activity. For Avanafil, the structures of its major metabolites, M4 and M16, have been determined. M4 is identified as 4-((3-chloro-4-methoxybenzyl)amino)-2-((2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. caymanchem.comdrugbank.com M16 is identified as 4-[[4-[[(3-chloro-4-methoxyphenyl)methyl]amino]-5-[[(2-pyrimidinylmethyl)amino]carbonyl]-2-pyrimidinyl]amino]-5-hydroxy-pentanoic acid. caymanchem.com
These metabolites have different pharmacological activities; M4 is an active metabolite with approximately 18% of the PDE5 inhibitory potency of Avanafil and contributes about 4% of the parent compound's pharmacologic activity, while M16 is inactive. nih.govdrugbank.comblogspot.comwikidoc.orgcaymanchem.com In plasma, M4 and M16 are present at concentrations approximately 23% and 29% of the parent compound, respectively. nih.govdrugbank.comblogspot.comwikidoc.org Both Avanafil and its major metabolites, M4 and M16, are highly protein-bound in plasma, approximately 99%, 97%, and 81%, respectively. nih.govdrugbank.commedicinesfaq.com
Structural elucidation of metabolites, including deuterated ones like this compound M4 and M16, typically involves advanced mass spectrometric techniques such as LC-MS/MS and high-resolution mass spectrometry (HRMS), including TOF and orbital trap MS. researchgate.netchromatographyonline.com These techniques provide information on the molecular weight and fragmentation patterns of the metabolites, which, combined with chromatographic retention times and potentially nuclear magnetic resonance (NMR) spectroscopy for confirmation, allow for the determination of their chemical structures. semanticscholar.orgresearchgate.net While specific studies detailing the structural elucidation of the deuterated forms (this compound M4, this compound M16) were not found, the principles of using LC-MS-based methods for structural identification of metabolites are well-established, and the deuterium labels would serve as intrinsic markers during this process.
Table 1: Properties of Avanafil and Major Metabolites M4 and M16
| Compound | Activity Against PDE5 | Approx. Plasma Concentration (% of Parent) | Approx. Protein Binding (%) |
| Avanafil | Inhibitor | 100% | 99% |
| Avanafil Metabolite M4 | Active (18% of Avanafil potency) | 23% | 97% |
| Avanafil Metabolite M16 | Inactive | 29% | 81% |
Note: Plasma concentration percentages and protein binding are approximate values based on available data. nih.govdrugbank.comblogspot.comwikidoc.orgmedicinesfaq.com
Preclinical Pharmacokinetic Methodologies Utilizing this compound (Strictly Methodological Applications)
Preclinical pharmacokinetic (PK) studies are fundamental in drug development to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in animal models before human trials. historymedjournal.combiorxiv.org Accurate and sensitive bioanalytical methods are essential for quantifying drug and metabolite concentrations in biological matrices collected during these studies. LC-MS/MS is the predominant analytical technique used for quantitative bioanalysis of small-molecule drugs in physiological fluids in preclinical settings. researchgate.netnih.govchromatographyonline.com
This compound as a Stable Isotope Labeled Internal Standard (IS) in Bioanalytical Assays
The use of an internal standard (IS) is crucial in LC-MS bioanalysis to ensure the accuracy, precision, and reliability of quantitative results. wuxiapptec.comnih.govnih.govscispace.com An IS helps to compensate for variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects. wuxiapptec.comnih.gov Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered ideal for LC-MS bioanalysis because they are chemically and physically very similar to the target analyte (Avanafil) but are distinguishable by mass due to the incorporated stable isotopes (deuterium). wuxiapptec.comscispace.com This similarity ensures that the IS behaves analogously to the analyte throughout the analytical process, providing effective correction for variations. wuxiapptec.com
This compound, as a SIL-IS for Avanafil, would be added to biological samples (e.g., plasma, tissue homogenates) at a known concentration before sample processing. The ratio of the analyte (Avanafil) peak area to the IS (this compound) peak area is then used for quantification, normalizing for potential analyte losses or signal fluctuations. wuxiapptec.com While Avanafil itself has been used as an IS for other compounds in LC-MS/MS methods for preclinical PK studies in rats innovareacademics.ininnovareacademics.inresearchgate.net, the use of a deuterated analog like this compound as the IS for Avanafil quantification offers superior performance, particularly in mitigating matrix effects. wuxiapptec.comnih.govscispace.comchromatographyonline.com
Method Development and Validation for Quantification of Avanafil in Biological Matrices Using this compound IS
The development and validation of bioanalytical methods for quantifying drugs like Avanafil in biological matrices using a SIL-IS like this compound are performed according to regulatory guidelines. scispace.cominnovareacademics.ininnovareacademics.inresearchgate.nettandfonline.com The process involves optimizing sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to efficiently extract the analyte and IS from the matrix while minimizing interference. researchgate.netnih.gov Chromatographic conditions (e.g., column, mobile phase, gradient) are developed to achieve adequate separation of the analyte and IS from endogenous matrix components. innovareacademics.ininnovareacademics.inresearchgate.net Mass spectrometric parameters (e.g., ionization mode, transitions for MRM) are optimized for sensitive and selective detection of both Avanafil and this compound. innovareacademics.ininnovareacademics.inresearchgate.net
Method validation assesses key performance characteristics to ensure the method is reliable for its intended purpose in preclinical studies. Parameters evaluated include linearity over a defined calibration range, accuracy (closeness of measured value to true value), precision (reproducibility of measurements), sensitivity (lower limit of quantification, LLOQ), selectivity (ability to measure the analyte in the presence of matrix components), recovery (extraction efficiency), matrix effects, and stability of the analyte and IS in the biological matrix under various conditions. innovareacademics.ininnovareacademics.inresearchgate.nettandfonline.com The use of this compound as the IS helps to ensure that the method is robust and the results are accurate and precise, even with variations in the biological matrix.
Matrix Effects and Ion Suppression Mitigation Strategies with this compound IS
Matrix effects, which can manifest as ion suppression or enhancement, are a common challenge in LC-MS bioanalysis of biological samples. wuxiapptec.comnih.govchromatographyonline.comenvirotech-online.comnih.gov These effects are caused by co-eluting endogenous or exogenous compounds from the matrix that interfere with the ionization efficiency of the analyte in the mass spectrometer. envirotech-online.comnih.gov Matrix effects can significantly impact the accuracy and reproducibility of quantitative results if not properly addressed. nih.gov
The use of a SIL-IS like this compound is a highly effective strategy for mitigating matrix effects in the quantification of Avanafil. wuxiapptec.comnih.govscispace.comchromatographyonline.comnih.gov Because this compound is chemically almost identical to Avanafil, it experiences similar matrix effects during ionization. By using the ratio of the analyte signal to the IS signal for quantification, the impact of matrix-induced variations in ionization efficiency is largely normalized. wuxiapptec.comnih.govchromatographyonline.com This is particularly effective when the analyte and IS co-elute chromatographically, ensuring they are exposed to the same matrix environment in the ion source. wuxiapptec.com
While a SIL-IS provides significant compensation, other strategies can also be employed during method development to minimize matrix effects, such as optimizing sample preparation for better clean-up and optimizing chromatographic conditions to separate the analyte and IS from interfering matrix components. envirotech-online.comnih.gov Assessing matrix effects during method validation is crucial, typically involving analyzing blank matrix samples from multiple sources spiked with the analyte and IS. nih.gov The consistent response ratio of Avanafil to this compound across different matrix lots indicates that matrix effects are adequately compensated for by the IS.
Tracer Studies with this compound for Pharmacokinetic Modeling in Preclinical Models
Tracer studies using stable isotope-labeled compounds are valuable in pharmacokinetic research to investigate drug disposition, metabolism, and excretion pathways. By administering a small, non-pharmacologically active dose of a labeled drug (a tracer) alongside or instead of the unlabeled drug, researchers can track the fate of the compound in biological systems using sensitive analytical techniques like LC-MS.
While specific published studies detailing tracer studies solely with this compound for comprehensive pharmacokinetic modeling in preclinical models were not found in the search results, the principle is well-established in pharmacokinetic research. historymedjournal.com this compound, being a stable isotope-labeled version of Avanafil, is ideally suited for such applications. In a tracer study, this compound could be administered to preclinical species, and its concentrations in various biological matrices (e.g., plasma, urine, feces, tissues) would be measured over time using highly sensitive LC-MS/MS methods. This data could then be used to determine pharmacokinetic parameters such as clearance, volume of distribution, and half-life, and to build pharmacokinetic models that describe the drug's behavior in the body. The use of a labeled tracer allows for the study of drug disposition without administering a potentially pharmacologically active dose of the unlabeled drug, or to differentiate the administered dose from endogenous or background signals if the unlabeled compound is also present.
The ability to accurately quantify this compound in biological matrices using validated LC-MS/MS methods, leveraging its properties as a SIL-IS for the unlabeled compound, makes it a suitable candidate for use in preclinical tracer studies aimed at elucidating the pharmacokinetic profile of Avanafil. Preclinical PK studies in rats using LC-MS/MS have been conducted to determine Avanafil and metabolite concentrations, providing data for noncompartmental PK analysis. researchgate.netnih.gov Tracer studies with this compound could provide complementary or more detailed information for advanced PK modeling.
Deuterium Isotope Effects on Avanafil Metabolism and Disposition
The incorporation of deuterium into a drug molecule can influence its metabolism and disposition. medchemexpress.comnih.gov This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes, such as cytochrome P450 (CYP) enzymes, compared to a carbon-hydrogen (C-H) bond. portico.orgnih.govchem-station.com This can lead to changes in the rate of metabolism and potentially alter the profile of metabolites formed. nih.govchem-station.comdovepress.com
Assessment of Kinetic Isotope Effects (KIE) on Specific Metabolic Pathways of this compound
Kinetic isotope effects are measured to understand how the substitution of deuterium affects the rate of specific enzymatic reactions involved in the metabolism of a compound. d-nb.infonih.govnumberanalytics.com For this compound, studies would focus on assessing the KIEs on the metabolic pathways that are significant for the clearance of the non-deuterated Avanafil. Avanafil is known to be predominantly metabolized by the CYP3A4 isoenzyme, with a minor contribution from CYP2C isoforms, into two main metabolites, M4 and M16. mims.comnih.goveuropa.eu The M4 metabolite is reported to have approximately 4% of the pharmacological activity of Avanafil, while M16 is inactive. nih.gov
Assessment of KIEs for this compound would involve comparing the metabolic rates of Avanafil and this compound in in vitro systems, such as liver microsomes or with recombinant enzymes. nih.govscience.govbioivt.com A significant KIE (typically expressed as the ratio of the rate constant for the non-deuterated compound to that of the deuterated compound, kH/kD) greater than 1 indicates that the step involving the cleavage of the deuterated C-D bond is at least partially rate-limiting in that specific metabolic pathway. portico.orgnih.gov
Impact of Deuteration on Avanafil's Metabolic Rate and Pathway Preference
Deuteration can lead to a reduced metabolic rate if the deuterium is placed at a site critical for enzymatic cleavage. nih.govchem-station.comdovepress.com This can potentially increase the exposure of the parent drug. nih.govdovepress.com Furthermore, deuteration can sometimes lead to a "metabolic switch," where the decrease in the rate of one metabolic pathway causes other, previously less significant, pathways to become more prominent. chem-station.complos.orgnih.gov
Studies would also investigate if the relative proportions of the metabolites (M4, M16, and potentially other minor metabolites) are altered when this compound is metabolized compared to Avanafil. dovepress.comnih.gov Changes in metabolite ratios would indicate an impact of deuteration on pathway preference.
Influence of Deuterium on Binding Affinity to Drug-Metabolizing Enzymes
While the primary effect of deuterium substitution on metabolism is often related to the kinetic isotope effect on bond cleavage, it is also important to consider if deuteration influences the binding affinity of the compound to the drug-metabolizing enzymes, particularly CYP enzymes. science.govnih.gov
Studies to assess the influence of deuterium on binding affinity would typically involve in vitro experiments, such as enzyme kinetics studies, to determine the Michaelis constant (Km) for both Avanafil and this compound with relevant CYP isoforms (primarily CYP3A4). nih.gov The Km reflects the substrate concentration at which the reaction rate is half of the maximum rate (Vmax) and can serve as an indicator of the affinity of the enzyme for the substrate. nih.gov Significant differences in Km values between Avanafil and this compound could suggest that deuteration has altered the binding interaction with the enzyme. However, the impact of deuterium on binding affinity is generally expected to be less pronounced than its effect on bond cleavage kinetics. nih.gov
Advanced Research Applications and Future Directions of Avanafil D4
Mechanistic Investigations of Enzyme-Substrate Interactions using Avanafil-d4
Deuterated compounds like this compound are instrumental in probing the intricate mechanisms of enzyme-substrate interactions. The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the stronger carbon-deuterium bond is cleaved more slowly by enzymes compared to a carbon-hydrogen bond. unibestpharm.cominformaticsjournals.co.in This effect can be leveraged to study the rate-limiting steps in enzymatic reactions and to understand how enzymes, such as PDE5, metabolize their substrates.
While specific detailed research findings on this compound's use in directly investigating PDE5 enzyme-substrate interactions at a mechanistic level were not extensively found in the search results, the principle of using deuterated analogs for such studies is well-established. Deuterium labeling can help trace the metabolic fate of a molecule and identify the specific sites where enzymatic cleavage occurs. nih.govwikipedia.orgresearchgate.net By comparing the metabolism of this compound to its non-deuterated counterpart, researchers can infer the role of the deuterated positions in the metabolic process catalyzed by PDE5 or other relevant enzymes. This provides valuable data for understanding the enzymatic breakdown pathways and the factors influencing the rate of metabolism.
Role of Deuterated Analogs in Drug Discovery and Development Research
Deuterated analogs play a significant role in modern drug discovery and development by offering strategies to improve drug properties. nih.govinformaticsjournals.co.inresearchgate.net The incorporation of deuterium can impact various characteristics of a drug, extending beyond simple pharmacokinetic improvements. nih.gov This approach, sometimes referred to as a 'deuterium switch' when applied to existing drugs, has gained commercial interest and led to the approval of the first deuterated drug, deutetrabenazine, in 2017. nih.govbioscientia.de
Optimization of Drug Candidates Through Deuteration Strategies
Deuteration strategies are employed to optimize drug candidates by enhancing their metabolic stability and improving their pharmacokinetic profiles. unibestpharm.cominformaticsjournals.co.in Replacing hydrogen with deuterium at metabolically vulnerable sites can make the molecule more resistant to enzymatic breakdown, particularly by cytochrome P450 enzymes. unibestpharm.com This can result in a longer biological half-life and increased systemic exposure, potentially allowing for lower and/or less frequent dosing. nih.govinformaticsjournals.co.in
Furthermore, deuteration can influence drug selectivity by decreasing the formation of non-selective metabolites. nih.govunibestpharm.com It can also stabilize chemically unstable stereoisomers, which is important for maintaining drug efficacy and reducing potential side effects. unibestpharm.com
Understanding Drug Disposition and Metabolism at a Molecular Level
Deuterated compounds are invaluable tools for understanding drug disposition and metabolism at a molecular level. nih.govinformaticsjournals.co.inresearchgate.net By using deuterium-labeled drugs, researchers can track the fate of a molecule within the body and study its metabolic pathways. nih.govresearchgate.net This is particularly useful in mass spectrometry-based studies, where the mass difference introduced by deuterium allows for easy differentiation between the parent drug and its metabolites. unibestpharm.comresearchgate.net
Deuteration can lead to altered metabolic patterns, potentially resulting in different levels of metabolites compared to the non-deuterated compound. nih.gov This 'metabolic shunting' can sometimes lead to the reduced formation of toxic metabolites or increased exposure to desirable ones, thereby improving the drug's safety profile. researchgate.netbioscientia.deresearchgate.net
Bioanalytical Methodological Advancements with this compound as a Reference Standard
This compound serves as a crucial reference standard in bioanalytical methods, particularly in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netpharmaffiliates.com Deuterated analogs are widely used as internal standards in bioanalytical assays to ensure accurate and reliable quantification of the corresponding non-deuterated drugs and their metabolites in biological matrices such as plasma, urine, or tissue. researchgate.netpharmaffiliates.com
The use of this compound as an internal standard helps to account for variations that can occur during sample preparation, chromatography, and mass spectrometry, thus improving the precision and accuracy of the analytical method. Its similar chemical structure and physicochemical properties to avanafil (B1665834), coupled with the distinct mass due to deuterium labeling, make it an ideal internal standard for quantifying avanafil in complex biological samples.
Unexplored Research Avenues for this compound and Other Deuterated PDE5 Inhibitors
While research on deuterated drugs is advancing, there are still unexplored avenues for this compound and other deuterated PDE5 inhibitors. Beyond their established use in pharmacokinetic and metabolic studies, future research could delve deeper into the subtle effects of deuteration on the binding kinetics and conformational dynamics of PDE5 inhibitors with their target enzyme.
Q & A
Q. What ethical and regulatory frameworks govern human trials involving this compound, particularly for off-label applications?
- Methodological Answer : Register trials on ClinicalTrials.gov and obtain IRB approval (Declaration of Helsinki). Include exclusion criteria for cardiovascular risk factors. For off-label use, justify dosing regimens with preclinical safety data and monitor adverse events via DSMB oversight .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw data (e.g., IC50 values, pharmacokinetic parameters) with standard deviations. Use ANOVA summary tables for multi-group comparisons .
- Figures : Prioritize dose-response curves and chromatograms with labeled peaks. Avoid redundant data presentation (e.g., tables vs. graphs for the same dataset) .
- Reproducibility : Document equipment models (e.g., Waters Xevo TQ-S for LC-MS/MS) and software versions (e.g., GraphPad Prism 10.0). Share protocols via repositories like Protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
